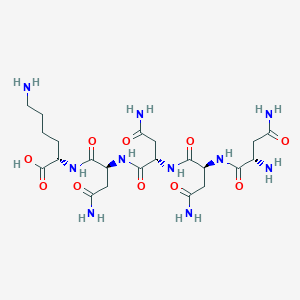
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine is a pentapeptide composed of four asparagine residues and one lysine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, ensuring consistent quality and reducing the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Deamidation: Conversion of asparagine residues to aspartic acid under physiological conditions.
Racemization: Conversion of L-amino acids to their D-forms, which can affect the peptide’s biological activity.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Deamidation: Occurs under physiological pH and temperature.
Racemization: Can be influenced by the presence of bases or high temperatures.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Deamidation: Results in the formation of aspartic acid residues.
Racemization: Leads to the formation of D-amino acid residues.
Applications De Recherche Scientifique
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine: A shorter peptide with similar properties.
L-Asparaginyl-L-asparaginyl-L-lysine: Another shorter peptide with fewer asparagine residues.
L-Asparaginyl-L-lysine: The simplest form with only one asparagine and one lysine residue.
Uniqueness
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine is unique due to its specific sequence and length, which confer distinct structural and functional properties. Its multiple asparagine residues make it particularly interesting for studying deamidation and racemization processes.
Propriétés
Numéro CAS |
798540-40-6 |
|---|---|
Formule moléculaire |
C22H38N10O10 |
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H38N10O10/c23-4-2-1-3-10(22(41)42)29-19(38)12(7-16(27)35)31-21(40)13(8-17(28)36)32-20(39)11(6-15(26)34)30-18(37)9(24)5-14(25)33/h9-13H,1-8,23-24H2,(H2,25,33)(H2,26,34)(H2,27,35)(H2,28,36)(H,29,38)(H,30,37)(H,31,40)(H,32,39)(H,41,42)/t9-,10-,11-,12-,13-/m0/s1 |
Clé InChI |
BBVZOWXIJFOODF-VLJOUNFMSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



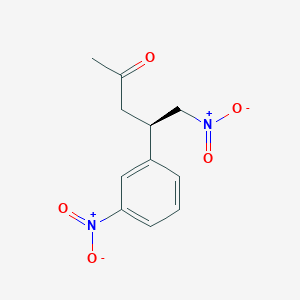
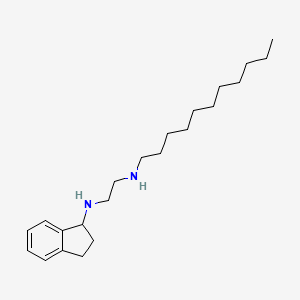

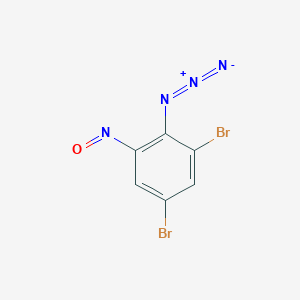

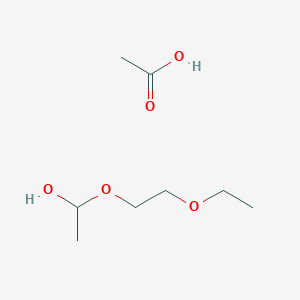
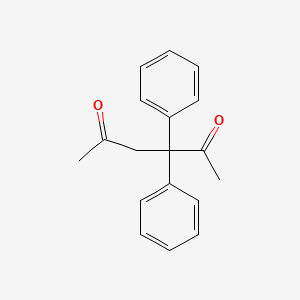
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
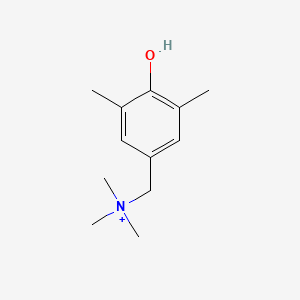
![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)


